N-(4-Methoxyphenyl)benzamide

Descripción general

Descripción

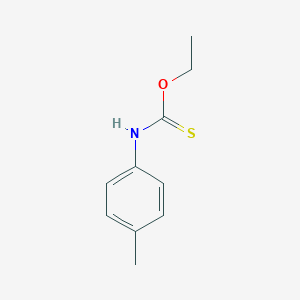

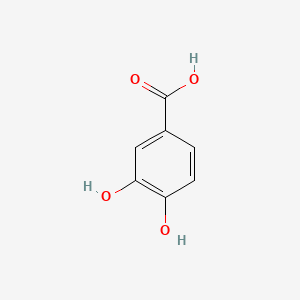

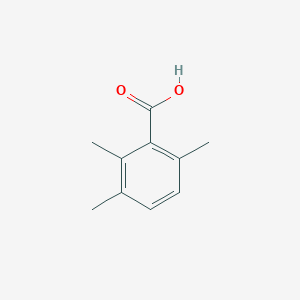

N-(4-Methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides of benzoic acid. The compound features a methoxy group attached to the phenyl ring, which can influence its chemical behavior and biological activity. Benzamides have been widely studied for their diverse range of biological activities, including antimicrobial, anti-inflammatory, and prokinetic properties .

Synthesis Analysis

The synthesis of N-(4-Methoxyphenyl)benzamide derivatives often involves multiple steps, including nitration, acylation, ammoniation, reduction, and secondary ammoniation . The synthesis of related compounds, such as N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, has been reported to yield a broad spectrum of activity against various microorganisms . Additionally, the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives has been explored for their gastrointestinal prokinetic activity .

Molecular Structure Analysis

The molecular structure of N-(4-Methoxyphenyl)benzamide derivatives has been investigated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with calculated values from density functional theory (DFT) . Similarly, the structure of 4-chloro-N-(2-methoxyphenyl)benzamidoxime was determined, revealing the orientation of the methoxyphenyl and chlorophenyl rings relative to the hydroxyamidine group .

Chemical Reactions Analysis

The reactivity of N-(4-Methoxyphenyl)benzamide derivatives can be assessed by investigating their molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan . These theoretical calculations can provide insights into the chemical reactivity of the molecule. Additionally, the synthesis of complexes with metals such as palladium(II), platinum(II), and ruthenium(II) has been reported, indicating the potential of N-(4-Methoxyphenyl)benzamide derivatives to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Methoxyphenyl)benzamide derivatives can be characterized by spectroscopic methods and thermal analysis . For example, the crystal structure, spectroscopic features, and mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide were thoroughly investigated . Additionally, the characterization of two crystalline forms of a related benzamide compound revealed differences in their thermal behavior and stability .

Aplicaciones Científicas De Investigación

1. Continuous Synthesis

- Application Summary: N-(4-Methoxyphenyl)benzamide is used in the continuous synthesis process of N-(3-Amino-4-methylphenyl)benzamide .

- Methods of Application: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent . A microreactor system was designed to determine all kinetics parameters, including reaction rates .

- Results or Outcomes: The process showed excellent selectivity, low price, and no need for extra additives .

2. Synthesis of Benzamides

- Application Summary: N-(4-Methoxyphenyl)benzamide is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines .

- Methods of Application: The process involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

3. Crystal Structure Analysis

- Application Summary: The crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide has been analyzed .

- Methods of Application: The methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

4. Synthesis of Amide Derivatives

- Application Summary: N-(4-Methoxyphenyl)benzamide is used in the synthesis of amide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .

- Methods of Application: The reaction was performed using Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation .

- Results or Outcomes: The method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

5. Preparation of Intermediate Products

- Application Summary: N-(4-Methoxyphenyl)benzamide is used as a starting material in the preparation of intermediate products in the synthesis of therapeutic agents .

- Methods of Application: The starting material N-(4-Methoxyphenyl)-3-nitro-4-(propylamino)benzamide was prepared by coupling of 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

6. Antioxidant and Antibacterial Activities

- Application Summary: N-(4-Methoxyphenyl)benzamide is used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, which have been tested for their antioxidant and antibacterial activities .

- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEBHMMBUBEEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225705 | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxyphenyl)benzamide | |

CAS RN |

7472-54-0 | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)